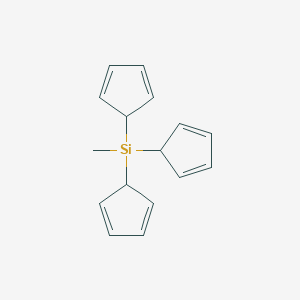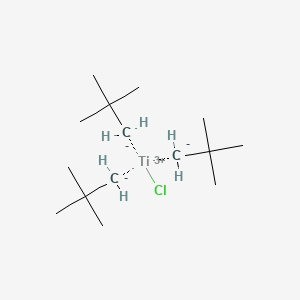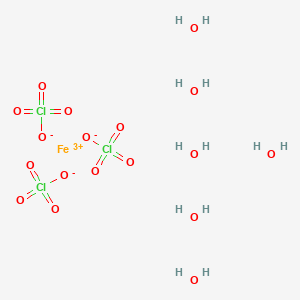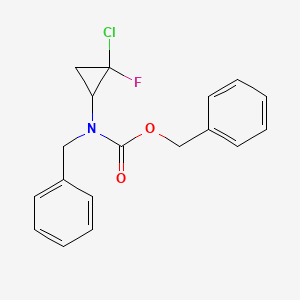![molecular formula C17H23N B6289363 N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline CAS No. 140465-27-6](/img/structure/B6289363.png)
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline, also known as N-DMBE, is a bicyclic secondary amine derived from the reaction of 1,3-diethyl-2-methylcyclopentane-1-carboxylic acid and aniline. This bicyclic secondary amine has been of great interest to scientists due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, this compound has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer activities. In biochemistry, this compound has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses. In pharmacology, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs.
Mécanisme D'action
The mechanism of action of N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which results in the inhibition of their activity. This inhibition of protein and enzyme activity is thought to be responsible for the anti-inflammatory, anti-oxidant, and anti-cancer activities of this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria, fungi, and viruses. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline in lab experiments include its low cost, ease of synthesis, and ability to bind to proteins and enzymes. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
Future research on N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline should focus on developing more efficient synthesis methods, as well as exploring its potential applications in the fields of medicine, biochemistry, and pharmacology. Additionally, future research should focus on understanding the mechanism of action of this compound and its potential biochemical and physiological effects. Finally, future research should focus on developing more efficient and safe delivery systems for this compound.
Méthodes De Synthèse
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline can be synthesized by a two-step reaction. The first step involves the reaction of 1,3-diethyl-2-methylcyclopentane-1-carboxylic acid with aniline in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is this compound. The second step involves the reaction of this compound with a reagent such as sodium hydroxide, which results in the formation of a dibasic salt.
Propriétés
IUPAC Name |
N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N/c1-17(2)14-9-8-13(16(17)12-14)10-11-18-15-6-4-3-5-7-15/h3-8,14,16,18H,9-12H2,1-2H3/t14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMJUKIQREATR-HOCLYGCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCNC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CCNC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














